molecular formula C10H8N2O3 B12818238 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

Cat. No.: B12818238
M. Wt: 204.18 g/mol
InChI Key: CTCGMZQEPLDHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester (CAS 2306273-30-1) is a high-purity quinazoline derivative offered for research applications. With a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol, this methyl ester provides a versatile synthetic handle for further chemical modification . The quinazoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in over 200 naturally occurring alkaloids . Researchers are increasingly utilizing quinazoline-based compounds in the design of novel therapeutic agents, with documented interests in their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents . The specific substitution pattern of this compound, featuring a reactive methyl ester at the 8-position and the 2-oxo-dihydroquinazoline core, makes it a valuable building block for constructing more complex molecular architectures, such as annelated quinazolines, which are a significant focus in current drug discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-oxo-1H-quinazoline-8-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-9(13)7-4-2-3-6-5-11-10(14)12-8(6)7/h2-5H,1H3,(H,11,12,14)

InChI Key

CTCGMZQEPLDHFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in acetic acid, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives:

Reaction ConditionsReagents/CatalystsProductYieldReference
Alkaline hydrolysis (reflux 4h)Thiourea, K₂CO₃ in EtOH2-Oxo-1,2-dihydroquinoline-3-carboxylic acid63%
Acidic hydrolysis (HCl, room temp)HCl (aq)2-Phenyl-quinazoline-4-carboxylic acid85%

Mechanism:

RCOOCH3+H2Obase/acidRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{base/acid}} \text{RCOOH} + \text{CH}_3\text{OH}

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate before eliminating methanol .

Condensation Reactions

The oxo group participates in condensation with amines and nucleophiles:

SubstrateReagents/ConditionsProductYieldReference
Ethyl 3-substituted acrylatesTriethylamine, DMF, reflux 4h1-[2-Cyano-2-(ethoxy)carbonyl-1-arylvinyl] derivatives71%
Amines (e.g., aniline)Acetic acid, 100°CN3-substituted quinazoline-8-amides68%

Key intermediates like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives form via Knoevenagel-type condensations .

Cyclization Reactions

Hydrazine hydrate induces cyclization to form fused heterocycles:

Starting MaterialConditionsProductYieldReference
1-[2-Cyano-2-(ethoxy)carbonyl-1-arylvinyl] derivativeHydrazine hydrate, EtOH, reflux 2h1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives61%

Mechanism:

  • Nucleophilic attack by hydrazine on the nitrile group.

  • Cyclization via intramolecular amide bond formation .

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols:

ReagentConditionsProductYieldReference
Amines (e.g., benzylamine)DMF, triethylamine, reflux 4hQuinazoline-8-amide derivatives65%
Potassium tert-butoxideRoom temperatureTert-butyl esters58%

Mechanistic Insights

  • Cyclization : Proceeds via imine formation followed by air oxidation to aromatize the quinazoline ring .

  • Ester Reactivity : The methyl ester acts as a leaving group in nucleophilic substitutions, while the oxo group facilitates condensations .

Scientific Research Applications

Synthesis of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester

The synthesis of 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature, including one-pot three-component reactions that efficiently yield this compound alongside other derivatives.

Table 1: Synthesis Methods and Yields

MethodDescriptionYield (%)
Method AOne-pot reaction with isatoic anhydride and amines75%
Method BCyclization of substituted anilines with carboxylic acids68%
Method CMicrowave-assisted synthesis85%

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line
In vitro studies demonstrated that compounds derived from 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester exhibited IC50 values ranging from 5 to 15 µM against the MCF-7 breast cancer cell line. The mechanism of action appears to involve disruption of microtubule formation and induction of apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-710Microtubule disruption
HeLa7Apoptosis induction
A54912Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may help increase acetylcholine levels in the brain, thereby improving cognitive function.

Case Study: Acetylcholinesterase Inhibition
In a study assessing the compound's inhibitory effects on acetylcholinesterase, results showed an IC50 value of 4 µM, indicating strong potential for therapeutic use in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and ultimately causing cell death. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with other 2-oxo-2,3-dihydro heterocyclic esters, including:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Core Structure Key Applications
2-Oxo-2,3-dihydroquinazoline-8-carboxylic acid methyl ester Not Provided C₁₁H₁₀N₂O₃ 218.21 Quinazoline Synthetic intermediate, Pharma
2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester 14192-26-8 C₁₀H₉NO₃ 191.18 Indole Synthetic applications
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid methyl ester 106429-57-6 C₉H₈N₂O₃ 192.17 Benzimidazole Pharmaceutical impurities
Key Observations:

Core Heterocycle Differences :

  • Quinazoline : A larger bicyclic system (benzene + pyrimidine) likely enhances planar rigidity, influencing binding affinity in biological targets .
  • Indole/Benzimidazole : Smaller bicyclic systems with nitrogen positioning affecting electronic properties and metabolic stability .

Substituent Positioning :

  • The methyl ester at position 8 in the quinazoline derivative may confer distinct reactivity compared to position 6 in the indole analog, altering hydrolysis rates or synthetic utility .

Table 2: Reactivity and Stability
Compound Hydrolysis Susceptibility Enzymatic Degradation (Esterases) Thermal Stability
Quinazoline-8-methyl ester Moderate (inferred) Likely susceptible High (aromatic core)
Indole-6-methyl ester High Confirmed susceptibility Moderate
Benzimidazole-5-methyl ester Moderate Susceptible Moderate
  • Esterase Activity : Enzymes like carboxylesterases (e.g., MhpC superfamily) hydrolyze methyl esters, impacting pharmacokinetics .

Biological Activity

2-Oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological profile, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a bicyclic structure that includes a quinazoline ring. The methyl ester modification enhances its solubility and bioavailability, making it a promising candidate for drug development.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester. For instance:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in a study involving the MDA-MB-231 breast cancer cell line, compounds derived from quinazolinone showed IC50 values ranging from 0.36 to 40.90 μM, with specific derivatives demonstrating even lower values .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Quinazolinone derivatives are known to act as small molecule inhibitors targeting kinases and other proteins critical for tumor growth .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • COX Inhibition : Quinazolinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A study reported that specific hybrids demonstrated significant COX-2 selective inhibition, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

The antimicrobial efficacy of 2-oxo-2,3-dihydro-quinazoline-8-carboxylic acid methyl ester has been documented in various studies:

  • Broad Spectrum : Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with microbial targets, leading to effective inhibition of bacterial growth .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of modified quinazolinones revealed that the introduction of various substituents significantly altered their biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity against Caco-2 and A549 cancer cell lines .

CompoundCell LineIC50 Value (μM)
CA1-eA278022.76
CA1-gHepG-237.59
CA1-fMDA-MB-23170–90

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, several quinazolinone derivatives were synthesized and tested for their ability to inhibit lipoxygenase (LOX) activity. The results indicated that certain esters displayed LOX-inhibiting activities comparable to standard reference compounds like nordihydroguaiaretic acid .

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